molecular formula C39H76N2O B092973 (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide CAS No. 17081-40-2

(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide

Cat. No. B092973
CAS RN: 17081-40-2
M. Wt: 589 g/mol
InChI Key: QJRZJHNKYKBDSN-CLFAGFIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide, also known as OEA, is a naturally occurring fatty acid amide that has gained significant attention in the scientific community due to its potential therapeutic properties. OEA is a member of the N-acylethanolamine family of lipids and is structurally similar to anandamide, a well-known endocannabinoid.

Mechanism Of Action

(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide exerts its effects through a variety of mechanisms, including the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha) and the inhibition of FAAH. PPAR-alpha is a nuclear receptor that regulates lipid metabolism and energy homeostasis, while FAAH is an enzyme that breaks down endocannabinoids and other fatty acid amides.

Biochemical And Physiological Effects

(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been found to have a range of biochemical and physiological effects, including the regulation of lipid metabolism, inflammation, and oxidative stress. (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis. Additionally, (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been shown to reduce inflammation and oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide can be difficult to work with due to its hydrophobic nature and low solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide, including the development of (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide analogs with improved pharmacokinetic properties and the investigation of (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide's potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms underlying (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide's effects on appetite, metabolism, and inflammation.

Synthesis Methods

(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. Chemical synthesis involves the reaction of octadecanoic acid with octadecylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Enzymatic conversion involves the hydrolysis of oleoylethanolamide ((Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide) by fatty acid amide hydrolase (FAAH) to produce (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide.

Scientific Research Applications

(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been found to have a range of potential therapeutic applications, including the regulation of appetite, body weight, and metabolism. Studies have shown that (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide can induce satiety and reduce food intake in both animal and human models. Additionally, (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for type 2 diabetes.

properties

CAS RN

17081-40-2

Product Name

(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide

Molecular Formula

C39H76N2O

Molecular Weight

589 g/mol

IUPAC Name

(Z)-N-[3-[[(Z)-octadec-9-enyl]amino]propyl]octadec-9-enamide

InChI

InChI=1S/C39H76N2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40-37-34-38-41-39(42)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,40H,3-16,21-38H2,1-2H3,(H,41,42)/b19-17-,20-18-

InChI Key

QJRZJHNKYKBDSN-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNCCCNC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCC=CCCCCCCCCNCCCNC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCCNC(=O)CCCCCCCC=CCCCCCCCC

Other CAS RN

17081-40-2

Origin of Product

United States

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